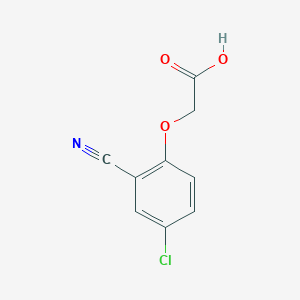

(4-chloro-2-cyanophenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-cyanophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAWLJJAXSSAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to (4-chloro-2-cyanophenoxy)acetic Acid

The traditional synthesis of this compound is typically achieved through a sequence of reactions that first construct the core substituted phenol (B47542) precursor, followed by the introduction of the acetic acid moiety.

The primary precursor for this synthesis is 4-chloro-2-cyanophenol. The synthesis of this intermediate can be approached in several ways. One common method involves the preparation of a cyanophenol followed by halogenation, or the introduction of a cyano group onto a pre-halogenated phenol.

The synthesis of cyanophenols often starts from corresponding hydroxybenzaldehydes. For instance, p-hydroxybenzaldehyde can be converted to p-hydroxybenzaldoxime by reacting it with a hydroxylamine salt. The subsequent dehydration of the oxime yields the desired cyanophenol. Phosgene is one reagent that can be used to effect this dehydration. Another route to cyanophenols involves the dehydration of hydroxybenzamides.

An alternative strategy involves starting with a halogenated phenol. For example, a p-halogenophenol can undergo a Rosenmund-von-Braun reaction with cuprous cyanide, typically in a dipolar solvent, to introduce the nitrile function.

Direct halogenation is another key strategy. Phenoxyacetic acid itself can be chlorinated directly to produce chlorinated derivatives. This reaction can be carried out using elemental chlorine in a solvent like glacial acetic acid, sometimes in the presence of acetic anhydride or a catalyst such as iron or chromium salts. The conditions can be controlled to favor the formation of specific isomers.

The table below summarizes common precursors and their synthetic origins.

| Precursor | Starting Material(s) | Key Reaction(s) |

| 2-Cyanophenol | Salicylaldehyde / Salicylamide | Oximation followed by dehydration |

| 4-Chlorophenol | Phenol | Direct chlorination |

| 4-Chloro-2-cyanophenol | 4-Chlorophenol / 2-Cyanophenol | Nitration, reduction, Sandmeyer reaction / Direct chlorination |

With the 4-chloro-2-cyanophenol precursor in hand, the next step is the formation of the ether linkage to introduce the acetic acid side chain. This is classically achieved via the Williamson ether synthesis.

In this reaction, the phenolic hydroxyl group of 4-chloro-2-cyanophenol is first deprotonated by a base, such as sodium hydroxide or potassium hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkylating agent like chloroacetic acid or an ester thereof (e.g., ethyl chloroacetate) in an SN2 reaction. The use of an ester as the alkylating agent yields an ester intermediate, (4-chloro-2-cyanophenoxy)acetate.

The final step is the hydrolysis of the intermediate to yield the carboxylic acid. If an ester intermediate was formed, this involves saponification (base-catalyzed hydrolysis) of the ester group, followed by acidification. Concurrently, the nitrile group (-C≡N) is also hydrolyzed under these acidic or basic conditions to a carboxylic acid group (-COOH). The hydrolysis of the nitrile proceeds via an amide intermediate. Vigorous conditions, such as heating with concentrated acid or base, are often required for complete hydrolysis of the nitrile.

Deprotonation: 4-chloro-2-cyanophenol reacts with a base (e.g., NaOH) to form sodium 4-chloro-2-cyanophenoxide.

Etherification (SN2): The phenoxide reacts with ethyl chloroacetate to form ethyl (4-chloro-2-cyanophenoxy)acetate.

Hydrolysis: The ester and nitrile groups are hydrolyzed by heating with aqueous acid or base, followed by acidification, to yield this compound.

Novel Approaches and Advancements in Synthetic Protocols

Recent advancements in chemical synthesis have focused on improving the efficiency, safety, and environmental footprint of established methods. These include the application of green chemistry principles and the development of novel catalytic systems.

The traditional synthesis of phenoxyacetic acids can be improved by applying the principles of green chemistry, which aim to reduce or eliminate hazardous substances. Key areas of improvement include waste prevention, maximizing atom economy, and using safer solvents and reagents.

For instance, moving away from stoichiometric reagents in favor of catalytic alternatives reduces waste. The use of water as a solvent, where possible, is a greener alternative to volatile organic solvents. Furthermore, process optimization to minimize energy consumption by conducting reactions at ambient temperature and pressure contributes to a more sustainable synthesis. In the context of phenoxyacetic acid synthesis, this could involve designing processes that recycle solvents and minimize aqueous waste streams.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Designing reaction pathways that minimize byproducts; recycling solvents and catalysts. |

| Atom Economy | Utilizing catalytic methods over stoichiometric reagents to incorporate more of the starting materials into the final product. |

| Safer Solvents | Replacing hazardous organic solvents with water, supercritical CO₂, or other benign alternatives where feasible. |

| Energy Efficiency | Developing reactions that proceed under mild conditions (ambient temperature and pressure) to reduce energy costs. |

Catalysis offers a powerful tool for optimizing the synthesis of this compound, particularly in the Williamson ether synthesis step. Phase-transfer catalysis (PTC) is a highly effective technique for reactions involving reactants in immiscible phases, such as an aqueous phenoxide solution and an organic alkyl halide solution.

A phase-transfer catalyst, typically a quaternary ammonium salt like tetraethylammonium bromide or tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkylating agent. This method can lead to increased reaction rates, milder reaction conditions, and improved yields by enhancing the interaction between reactants. The synthesis of related phenoxyacetic acids has been successfully demonstrated using both solid-liquid and liquid-liquid PTC systems.

Recent research has also explored catalytic Williamson ether synthesis at high temperatures (e.g., >300 °C), which allows the use of weaker, less hazardous alkylating agents like alcohols or carboxylic acid esters, avoiding the production of salt byproducts and enhancing the "green" credentials of the process.

Derivatization Chemistry of the this compound Scaffold

The this compound molecule possesses a carboxylic acid functional group, which is a versatile handle for further chemical modification or derivatization. These reactions are crucial for creating a library of related compounds for various applications. Common derivatization strategies include acylation, alkylation, and silylation.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification. This reaction is typically catalyzed by a strong acid like sulfuric acid and is reversible. Alternatively, alkylation reagents can be used to form esters.

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling reagent or activator to convert the carboxylic acid's hydroxyl group into a better leaving group. Modern methods utilize activating agents like phosphonium salts, which can be generated in situ, to facilitate amide bond formation under mild, room-temperature conditions. Boric acid has also emerged as a green and inexpensive catalyst for direct amidation.

Acyl Halide Formation: The carboxylic acid can be converted into a more reactive acyl halide (e.g., an acyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These acyl halides are versatile intermediates that can readily react with various nucleophiles to form esters, amides, and other acid derivatives.

These derivatization reactions allow for the systematic modification of the molecule's properties, which is a fundamental practice in medicinal chemistry and materials science.

Esterification and Amidation Reactions

The synthesis of esters and amides from this compound is a fundamental approach to creating new derivatives. These reactions target the carboxylic acid group, converting it into a less acidic and more functionally diverse ester or amide group.

Esterification: This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. While specific examples for this compound are not extensively detailed in the provided literature, the general principles of esterification are well-established. For the related compound, 2,4-dichlorophenoxyacetic acid, esterification with various alcohols using a BF3/alcohol mixture has been shown to produce esters in high yields (>90%) within 20 minutes. This method is noted for its efficiency and the limited formation of byproducts.

Amidation: The formation of an amide bond requires the activation of the carboxylic acid, which can then react with a primary or secondary amine. nih.gov This is a cornerstone of peptide synthesis and is facilitated by a wide array of peptide coupling reagents. uniurb.itbachem.com These reagents convert the carboxylic acid into a reactive intermediate that is susceptible to nucleophilic attack by an amine. bachem.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions like racemization. peptide.com Phosphonium- and aminium-type reagents (e.g., PyBOP, HBTU, HATU) are also highly effective, particularly for sterically hindered amino acids or challenging coupling reactions. bachem.com An alternative approach involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride, which then readily reacts with an amine to form the amide. researchgate.net Boric acid has also been explored as a catalyst for direct amidation, offering an environmentally friendlier alternative. orgsyn.org

Table 1: Common Reagents for Amidation Reactions

| Reagent Class | Specific Examples | Additives/Co-reagents | Key Features |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOSu, DMAP, CuCl₂ | Widely used, minimizes racemization with additives. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | DIPEA, NMM | High coupling rates, effective for hindered amino acids. bachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | DIPEA, NMM | High efficiency, few side reactions. bachem.com |

| Chlorinating Agents | Thionyl chloride (SOCl₂) | N,N-dimethyl formamide | Forms a highly reactive acid chloride intermediate. researchgate.net |

| Catalysts | Boric acid | Polyethylene glycol (PEG) | "Green" chemistry approach for direct amidation. orgsyn.org |

Modifications at the Phenoxy and Cyano Moieties

Beyond the carboxylic acid group, the core structure of this compound offers other sites for chemical modification, namely the phenoxy ring and the cyano group.

Phenoxy Moiety: The aromatic ring can be a target for further substitution, although a more common synthetic strategy involves starting with an already modified phenol to build the desired phenoxyacetic acid derivative. For instance, in the synthesis of novel G protein-coupled receptor 40 (GPR40) agonists, researchers introduced polar functionalities onto the biphenyl ring of a similar phenylpropanoic acid scaffold to improve its pharmacological properties. nih.gov This highlights a strategy where modifications to the aromatic core are integral to the design of new molecules.

Cyano Moiety: The nitrile (cyano) group is a versatile functional group that can be transformed into various other functionalities. nih.gov It is relatively stable but can undergo reactions such as hydrolysis, reduction, or cycloaddition.

Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, which would transform this compound into a di-acid derivative. youtube.com This process typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents.

Cycloaddition and Other Reactions: The cyano group can participate in transition-metal-catalyzed reactions, acting as an acceptor for boronic acids to form ketones or participating in cycloadditions to construct heterocyclic rings. nih.govnih.gov

Formation of Complex Hybrid Structures Incorporating the Core

The this compound scaffold can be incorporated as a building block into larger, more complex molecular architectures and heterocyclic systems. amazonaws.com This is often achieved by first modifying the core structure, for example, by converting the acetic acid side chain into a different reactive group, which then participates in cyclization or coupling reactions.

One synthetic strategy involves the Pfitzinger reaction, which is used to create quinoline-4-carboxylic acids from isatins. researchgate.net While not a direct reaction of this compound itself, derivatives containing a reactive ketone could potentially undergo this type of condensation and cyclization to form complex heterocyclic structures. Another approach is the synthesis of thiazolidinone derivatives, which often involves the cyclization of an intermediate containing both an imine and a thiol group. uobaghdad.edu.iq A derivative of this compound could be elaborated to contain the necessary functional groups to participate in such heterocyclic ring-forming reactions. For example, haloarylation products of acrylic acid have been used as precursors to synthesize benzo[b]thiophene derivatives through reactions with thionyl chloride. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Motifs with Biological Activity in Model Systems (Non-human, Non-clinical Focus)

The phenoxyacetic acid core provides a foundational scaffold that can be chemically modified at several positions. The substituents on the phenyl ring and the nature of the acidic side chain are primary determinants of biological activity. Research on analogous compounds in non-human model systems, such as enzyme assays or plant models, provides critical insights into these relationships.

The identity and position of substituents on the phenyl ring dramatically influence the compound's electronic, steric, and lipophilic properties, which in turn govern its interaction with receptor binding pockets.

The halogen substitution , specifically a chloro group at the para-position (position 4) of the phenoxy ring, is a well-documented feature in related active compounds. In studies on phenoxyacetic acid derivatives designed as selective cyclooxygenase-2 (COX-2) inhibitors, the presence of a para-chloro substitution on a phenyl ring was associated with superior inhibitory effects compared to unsubstituted or methyl-substituted analogues. nanion.de For example, in one study, the IC₅₀ value (a measure of inhibitory concentration) for a derivative with a para-chloro substitution was significantly lower than its counterparts, indicating heightened activity. nanion.de This suggests that the electronegativity and size of the chlorine atom contribute favorably to interactions within the enzyme's active site. nanion.deacs.org In a different biological context, 4-chlorophenoxyacetic acid is recognized as a synthetic auxin, a type of plant growth regulator, demonstrating that this specific substitution is key to its biological function in plant systems. nanion.denih.gov

The cyano substitution at the ortho-position (position 2) introduces a potent electron-withdrawing group and a potential hydrogen bond acceptor via the nitrogen atom. While specific SAR studies detailing the precise contribution of the 2-cyano group on the (4-chloro-2-cyanophenoxy)acetic acid backbone are not widely available in the reviewed literature, its presence is noted in the synthesis of more complex molecules, such as benzoxazepine-containing mTOR inhibitors. acs.org In medicinal chemistry, a cyano group is often used to modulate the electronic profile of a molecule, enhance binding affinity, and improve metabolic stability. Its linear geometry and electronic properties can influence the orientation of the molecule within a binding site.

To illustrate the impact of such substitutions, the following table, derived from research on related phenoxyacetic acid derivatives as COX-2 inhibitors, shows how different groups on the phenyl ring affect inhibitory concentration.

| Compound ID | Substitution on Phenyl Ring | COX-2 IC₅₀ (µM) |

| 5c | p-Methyl | 0.13 |

| 5f | p-Chloro | 0.06 |

| 5a | Unsubstituted | 0.97 |

| Data derived from studies on analogous COX-2 inhibitors to demonstrate the principle of halogen substitution effects. nanion.de |

The acetic acid side chain (-OCH₂COOH) is a critical pharmacophoric element for this class of compounds. It provides a carboxylic acid group that is typically ionized at physiological pH, forming a carboxylate anion (-OCH₂COO⁻). This negatively charged group is fundamental for molecular recognition, often serving as a primary anchor to the biological target.

In many receptor binding sites, this carboxylate group forms strong ionic bonds or hydrogen bonds with positively charged amino acid residues, such as arginine or lysine (B10760008). nanion.deacs.org This interaction is often the key event that orients the entire ligand correctly within the binding pocket, allowing the substituted phenyl ring to engage in other favorable interactions (e.g., hydrophobic or van der Waals interactions). Studies on various phenoxyacetic acid derivatives consistently highlight the carboxylic moiety as an essential feature for biological activity across different targets, including enzymes like COX-2 and receptors for plant auxins. nanion.denih.gov

Rational Design of Novel Analogues and Derivatives

Building upon SAR insights, medicinal chemists employ rational design strategies to create new analogues with optimized properties. These strategies can be broadly categorized as ligand-based or structure-based.

When the three-dimensional structure of the biological target is unknown, researchers rely on ligand-based design. This approach uses the knowledge of known active molecules to develop a pharmacophore model—a map of the essential steric and electronic features required for activity.

Analog design is a core principle where a lead compound, like this compound, is systematically modified. nih.gov For instance, in the development of phenoxyacetic acid derivatives as agonists for the free fatty acid receptor 1 (FFA1), new compounds were designed based on optimizing ligand efficiency (LE) and ligand lipophilicity efficiency (LLE), which are key ligand-based metrics for assessing the quality of a drug candidate. nih.gov This involves making small, targeted changes to the lead structure and assessing the impact on activity to build a more comprehensive SAR.

When the 3D structure of the target protein is available, for example through X-ray crystallography or NMR, structure-based design becomes a powerful tool. This approach involves using computational methods like molecular docking to visualize and predict how a ligand binds to its receptor. google.com

For phenoxyacetic acid derivatives, molecular modeling has been used to explain how these molecules interact with the active site of the COX-2 enzyme. nanion.deacs.org These simulations can reveal the specific amino acid residues involved in binding the acetic acid side chain and the substituted phenyl ring, providing a rationale for the observed SAR. nanion.denih.gov Similarly, docking studies have been employed to investigate the binding of aryloxyacetic acids to targets like peroxisome proliferator-activated receptors (PPARs) and fatty acid amide hydrolase (FAAH). This allows for the in silico design of novel derivatives with predicted higher affinity or selectivity before undertaking their chemical synthesis.

Chemoinformatic and QSAR Applications in Compound Optimization

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent a sophisticated, data-driven approach to compound optimization. These computational techniques aim to build mathematical models that correlate the chemical structure of compounds with their biological activity.

For phenoxyacetic acid-derived congeners, hybrid methods combining biomimetic chromatography with QSAR have been used to develop models that predict key biological properties. nih.gov These models can forecast a compound's ability to penetrate biological barriers or bind to proteins based on calculated molecular descriptors. nih.gov

Key molecular descriptors identified as being important for the biological efficacy of phenoxyacetic acids include:

Lipophilicity: Determines how well the compound can pass through lipid membranes.

Polarizability: Relates to the deformability of the electron cloud of the molecule, influencing non-covalent interactions.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors, which is critical for specific receptor interactions. nih.gov

These QSAR models serve as powerful predictive tools, enabling the screening of virtual libraries of compounds and prioritizing the synthesis of those with the highest predicted activity and most favorable properties, thereby accelerating the optimization process. nih.gov

Mechanistic Investigations of Biological Interactions Non Human, Non Clinical

Cellular and Subcellular Targets in Model Organisms (e.g., plants, microorganisms)

No data available.

Molecular Binding and Interaction Dynamics

No data available.

Downstream Signaling Pathways and Physiological Responses

No data available.

Enzyme Inhibition and Activation Studies

No data available.

Biotransformation Processes in Biological Systems (e.g., plant metabolism)

No data available.

Phenotypic Screening and Bioassay Development for Research Purposes

No data available.

Environmental Fate and Transformation Studies

Degradation Pathways in Environmental Matrices (Soil, Water, Air)

The degradation of phenoxyacetic acid herbicides in the environment is a complex process influenced by abiotic and biotic factors. The primary degradation pathways include photolysis, hydrolysis, and microbial metabolism.

Photolytic Decomposition:

Photodegradation, or the breakdown of compounds by light, can be a significant dissipation pathway for herbicides in surface waters and on soil surfaces. For phenoxyacetic acids like MCPA and 2,4-D, photolysis in aqueous solutions has been observed. For instance, MCPA in an aqueous solution at pH 8.3 has a reported photolytic half-life of 20 to 24 days in sunlight. researchgate.net The degradation of 2,4-D is also influenced by photodecomposition. researchgate.net The process often involves the cleavage of the ether linkage and reactions on the aromatic ring.

For (4-chloro-2-cyanophenoxy)acetic acid, the cyano group, being an electron-withdrawing group, could potentially influence the electronic properties of the aromatic ring and its susceptibility to photolytic attack. The presence of cyano and hydroxyl groups on graphitic carbon nitride (g-C3N4) has been shown to enhance photocatalytic activity for the removal of atmospheric pollutants, suggesting that the cyano group can play a role in photochemical reactions. mdpi.com However, without specific experimental data, the exact photolytic pathway and rate for this compound remain speculative.

Hydrolytic Decomposition:

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many phenoxyacetic acids, hydrolysis under typical environmental pH conditions (pH 5-9) is not a major degradation pathway. For example, MCPA is reported to be stable to hydrolysis at a neutral pH of 7. researchgate.net Similarly, the hydrolysis of 2,4-D is generally slow under environmental conditions. researchgate.net The ester forms of these herbicides, however, are more susceptible to hydrolysis, which converts them to the corresponding acid form. Given that the target compound is an acid, its direct hydrolysis is expected to be limited. The stability of the ether linkage in phenoxyacetic acids contributes to their resistance to hydrolysis.

Microbial degradation is the most significant pathway for the dissipation of phenoxyacetic acid herbicides in soil and water. nih.govnih.gov A wide variety of soil microorganisms, including bacteria and fungi, are capable of utilizing these compounds as a source of carbon and energy.

The microbial degradation of 2,4-D is well-documented and typically initiated by the cleavage of the ether linkage by a dioxygenase enzyme, leading to the formation of 2,4-dichlorophenol. nih.gov This is followed by further degradation of the aromatic ring. Similarly, the degradation of MCPA often begins with the removal of the side chain to form 4-chloro-2-methylphenol. iwaponline.com

The presence of a cyano group on the aromatic ring of this compound introduces a nitrile moiety, which is also subject to microbial degradation. The biodegradation of nitrile compounds can proceed through two main enzymatic pathways:

Nitrilase pathway: A nitrilase enzyme directly hydrolyzes the nitrile to a carboxylic acid and ammonia (B1221849).

Nitrile hydratase and amidase pathway: A nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase. scirp.org

The biodegradation of the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) by a Flavobacterium sp. was found to proceed with the production of cyanide. nih.gov This suggests that for this compound, a potential degradation pathway could involve the initial cleavage of the ether bond to form 4-chloro-2-cyanophenol, followed by the microbial degradation of this intermediate. The degradation of the cyano group itself could lead to the formation of a carboxylic acid group at that position or the release of cyanide, which is generally toxic to microorganisms but can be further metabolized by some species.

The specific metabolites of this compound have not been identified in the literature. However, based on the degradation pathways of related compounds, potential metabolites could include:

4-chloro-2-cyanophenol

(4-chloro-2-carboxyphenoxy)acetic acid

Various ring-cleavage products

Further research is necessary to elucidate the precise microbial degradation pathways and identify the resulting metabolites of this compound.

Adsorption and Mobility Characteristics in Various Environmental Compartments

The mobility of a herbicide in the environment, particularly its potential to leach into groundwater, is largely governed by its adsorption to soil particles. The adsorption of phenoxyacetic acids is influenced by soil properties such as organic matter content, clay content, and pH.

For acidic herbicides like MCPA and 2,4-D, adsorption to soil is generally weak and is positively correlated with the soil organic carbon content and negatively with soil pH. nih.gov At higher pH values, these herbicides exist in their anionic form, which is more water-soluble and less adsorbed to negatively charged soil colloids, thus increasing their mobility.

The presence of a cyano group in this compound could influence its adsorption behavior. The cyano group is polar and can participate in hydrogen bonding, which might affect its interaction with soil organic matter and clay surfaces. However, without specific experimental data, the precise adsorption coefficient (Koc) and mobility potential of this compound cannot be definitively stated. Based on the behavior of its structural analogs, it can be anticipated to have a relatively high mobility in soils with low organic matter and high pH.

Interactive Data Table: Soil Adsorption and Mobility of Related Phenoxyacetic Herbicides

| Herbicide | Soil Type | Organic Carbon (%) | pH | Koc (L/kg) | Mobility Class | Reference |

| MCPA | Sandy Loam | 1.2 | 5.8 | 20 | High | nih.gov |

| MCPA | Clay Loam | 2.5 | 6.5 | 50 | Moderate | nih.gov |

| 2,4-D | Silt Loam | 1.8 | 6.2 | 30 | High | researchgate.net |

| 2,4-D | Clay | 3.1 | 7.1 | 60 | Moderate | researchgate.net |

Note: This table presents data for the related compounds MCPA and 2,4-D to provide an indication of the expected behavior of this compound. The actual values for the target compound may differ.

Bioaccumulation Potential in Non-target Organisms (Excluding Mammalian/Human Toxicology)

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. For herbicides, this is a key consideration for assessing their potential impact on non-target organisms in aquatic and terrestrial ecosystems.

The bioaccumulation potential of a chemical is often related to its octanol-water partition coefficient (Kow). Chemicals with a high Kow are more lipophilic and tend to accumulate in the fatty tissues of organisms. Phenoxyacetic acid herbicides are generally considered to have a low to moderate potential for bioaccumulation in aquatic organisms. dtic.mil This is because in their anionic form at typical environmental pH, they are more water-soluble and less likely to partition into lipids.

The introduction of a cyano group to the phenoxyacetic acid structure could potentially alter its lipophilicity and thus its bioaccumulation potential. However, without experimental data on the Kow and bioaccumulation factors (BAF) for this compound, a definitive assessment cannot be made. Studies on cyanotoxins have shown that they can accumulate in various aquatic organisms, including invertebrates and fish. dtic.mil

Development of Predictive Models for Environmental Persistence

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for estimating the environmental fate and persistence of chemicals when experimental data is limited. These models use the chemical structure of a compound to predict its physicochemical properties and environmental behavior, such as its degradation rate, soil adsorption, and bioaccumulation potential.

For phenoxyacetic acid herbicides, QSAR models have been developed to predict their environmental properties. These models typically use descriptors such as the octanol-water partition coefficient (log Kow), dissociation constant (pKa), and various molecular connectivity indices.

To develop a predictive model for the environmental persistence of this compound, a set of structurally related compounds with known persistence data would be required. The model would then be built by correlating structural or physicochemical descriptors with the observed persistence. The presence of the cyano group would be a key descriptor in such a model. The development of such a model would be a valuable research endeavor to fill the current data gap for this compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like (4-chloro-2-cyanophenoxy)acetic acid. Density Functional Theory (DFT) is a particularly powerful method for this purpose, offering a balance between accuracy and computational cost.

By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can determine the optimized molecular geometry, bond lengths, and bond angles. mdpi.comresearchgate.net For a molecule like this compound, these calculations would reveal the planarity of the phenyl ring and the conformational preferences of the acetic acid side chain. The electronic properties, including the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For instance, in studies of related phenoxyacetic acids, DFT calculations have been used to analyze the impact of different substituents on the electronic properties. mdpi.com The presence of the electron-withdrawing chloro and cyano groups on the phenyl ring of this compound would be expected to significantly influence the electron distribution and the HOMO-LUMO gap, thereby affecting its reactivity and interaction with biological targets.

Table 1: Representative Quantum Chemical Calculation Parameters for a Phenoxyacetic Acid Analog (e.g., 2,4-D)

| Parameter | Calculation Method | Basis Set | Typical Finding | Reference |

| Molecular Geometry | DFT (B3LYP) | 6-311++G(d,p) | Optimized bond lengths and angles, identification of stable conformers. | mdpi.com |

| Electronic Energy | DFT (B3LYP) | 6-311++G(d,p) | Ground state energy of the molecule. | scispace.com |

| HOMO Energy | DFT (B3LYP) | 6-311++G(d,p) | Energy of the highest occupied molecular orbital, indicating electron-donating ability. | mdpi.com |

| LUMO Energy | DFT (B3LYP) | 6-311++G(d,p) | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. | mdpi.com |

| HOMO-LUMO Gap | DFT (B3LYP) | 6-311++G(d,p) | Energy difference between HOMO and LUMO, related to chemical reactivity. | mdpi.com |

This table is illustrative and based on typical calculations for phenoxyacetic acid analogs. Specific values would need to be calculated for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and interactions with other molecules, such as solvents or biological receptors, over time. For this compound, MD simulations can reveal the flexibility of the acetic acid side chain and its preferred orientations relative to the substituted phenyl ring.

The conformational flexibility is a critical determinant of a molecule's ability to bind to a receptor. Studies on related phenoxyacetic acid derivatives have shown that the side chain can adopt different conformations, such as synclinal and antiperiplanar, which can influence biological activity. researchgate.net MD simulations can quantify the energetic barriers between these conformations and the probability of their occurrence in different environments.

Furthermore, MD simulations are invaluable for studying the interactions of this compound with its biological targets, such as auxin-binding proteins. These simulations can model the process of binding and unbinding, providing insights into the stability of the protein-ligand complex and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity. researchgate.net

Table 2: Key Aspects of Molecular Dynamics Simulations for a Phenoxyacetic Acid Analog

| Simulation Aspect | Purpose | Typical Software | Key Insights | Reference |

| Conformational Sampling | To explore the different spatial arrangements of the molecule. | AMBER, GROMACS | Identification of low-energy conformers and their populations. | mdpi.comresearchgate.net |

| Protein-Ligand Binding | To simulate the interaction of the molecule with a biological target. | AMBER, GROMACS | Determination of binding stability and key interacting residues. | researchgate.net |

| Solvation Effects | To understand the influence of the solvent on molecular conformation and interactions. | AMBER, GROMACS | Analysis of solvent-solute interactions and their impact on binding. | mdpi.com |

This table is illustrative and based on typical simulations for phenoxyacetic acid analogs. Specific simulations would need to be performed for this compound.

Docking Studies to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. For this compound, which is an analog of the plant hormone auxin, docking studies are crucial for understanding its interaction with auxin-binding proteins (ABPs) and the TIR1/AFB family of auxin co-receptors. researchgate.netnih.gov

Docking algorithms explore various possible binding poses of the ligand within the receptor's binding site and score them based on a scoring function that estimates the binding affinity. Successful docking studies can identify the key amino acid residues involved in the interaction and the specific hydrogen bonds, and hydrophobic interactions that stabilize the complex. researchgate.net For example, docking studies of 2,4-D into the TIR1 receptor have shown that the carboxylic acid group forms important interactions with specific serine and arginine residues. researchgate.net Similar interactions would be expected for this compound. The chloro and cyano substituents would also play a role in defining the binding specificity and affinity.

Table 3: Representative Docking Study Parameters for an Auxin Analog

| Parameter | Description | Typical Software | Expected Outcome for this compound | Reference |

| Receptor | The target protein, e.g., TIR1 auxin co-receptor. | AutoDock, Glide | Identification of the binding pocket. | researchgate.netnih.gov |

| Ligand | This compound | - | - | - |

| Binding Pose | The predicted orientation of the ligand in the receptor's active site. | AutoDock, Glide | A 3D model of the protein-ligand complex showing key interactions. | researchgate.net |

| Docking Score | An estimation of the binding affinity. | AutoDock, Glide | A quantitative measure to rank different poses and compare with other ligands. | researchgate.net |

This table is illustrative and based on typical docking studies for auxin analogs. Specific docking would need to be performed for this compound.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can be employed to predict various spectroscopic properties, such as NMR, IR, and UV-Vis spectra. researchgate.netunibo.it These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies for the IR spectrum, and the electronic transitions for the UV-Vis spectrum. researchgate.netmdpi.com By comparing the calculated spectra with experimental data, a detailed assignment of the spectral features can be achieved.

Furthermore, quantum chemical calculations can be used to explore potential reaction pathways. scispace.comnih.gov For instance, the degradation pathways of phenoxyacetic acid herbicides have been investigated using computational methods to determine the bond dissociation energies and the energies of reaction intermediates and transition states. scispace.com Such studies can provide insights into the environmental fate of this compound and help in the design of more biodegradable analogs.

Table 4: Predicted Spectroscopic Data for a Phenoxyacetic Acid Analog (e.g., (4-Chloro-2-methylphenoxy)acetic acid)

| Spectroscopic Technique | Computational Method | Basis Set | Predicted Property | Reference |

| ¹H NMR | GIAO-DFT | 6-311++G(d,p) | Chemical shifts of protons. | researchgate.net |

| ¹³C NMR | GIAO-DFT | 6-311++G(d,p) | Chemical shifts of carbon atoms. | researchgate.net |

| FT-IR | DFT (B3LYP) | 6-311++G(d,p) | Vibrational frequencies and their intensities. | researchgate.net |

| UV-Visible | TD-DFT | 6-311++G(d,p) | Electronic transition energies and oscillator strengths. | researchgate.net |

This table is illustrative and based on typical calculations for a related phenoxyacetic acid. Specific values would need to be calculated for this compound.

Future Directions and Emerging Research Avenues

Integration with Systems Biology and Omics Technologies

The precise biological impact of "(4-chloro-2-cyanophenoxy)acetic acid" remains largely uncharacterized. Systems biology, coupled with high-throughput omics technologies, offers a powerful approach to unravel its mechanism of action and potential effects on biological systems.

Transcriptomics and Metabolomics: Investigating the global changes in gene expression (transcriptomics) and metabolite profiles (metabolomics) in cells or organisms exposed to the compound can provide a holistic view of the pathways it modulates. wikipedia.org For instance, comparative transcriptome analysis has been effectively used to understand how related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) affect organisms under stress by regulating antioxidant genes, transcription factors, and energy systems. frontiersin.org Similar metabolomic profiling studies on organisms exposed to chemical stressors have successfully identified responsive biochemical pathways, such as those related to stress tolerance or carbon fixation. nih.govmdpi.com Applying these techniques to "this compound" could reveal its molecular targets and off-target effects, providing a "functional readout of the physiological state" of the affected cells. wikipedia.orgplos.org This is crucial for both herbicide development, where understanding resistance mechanisms is key, and for therapeutic applications, where identifying the mechanism of action is paramount. nih.gov

Predictive Bioactivity: Advanced computational methods are emerging that can infer bioactivity signatures for uncharacterized compounds. nih.govnih.gov By leveraging deep neural networks trained on vast databases of known chemical-biological interactions, it's possible to predict target profiles, cellular responses, and even clinical outcomes for molecules with little to no experimental data. nih.govbiorxiv.org Applying these "signaturizers" to "this compound" could rapidly generate hypotheses about its biological function, guiding experimental validation and accelerating its development. nih.gov

A summary of how omics technologies can be applied is presented below:

Exploration of Novel Application Domains

The phenoxyacetic acid scaffold is a versatile pharmacophore present in a wide array of biologically active molecules. nih.govresearchgate.net This suggests that "this compound" could be a valuable starting point for discovering compounds with novel applications beyond its potential herbicidal activity. starskychemical.comwikipedia.org

Therapeutic Potential: Research on various phenoxyacetic acid and phenoxy acetamide (B32628) derivatives has revealed a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, anti-mycobacterial, and hypoglycemic effects. nih.govresearchgate.netmdpi.com For example, novel derivatives have been synthesized and evaluated as selective COX-2 inhibitors for inflammation, while others have shown cytotoxic efficacy against cancer cell lines. nih.govmetoree.commdpi.com The specific substitutions on the phenoxy ring of "this compound" (a chloro and a cyano group) could confer unique biological properties, making it a candidate for development into new therapeutic agents. nih.gov Drug repurposing strategies, which explore new uses for existing compounds, could also be applied, potentially accelerating the path to clinical application. nih.gov

Agrochemical Innovation: While phenoxyacetic acids are well-established as auxin-mimicking herbicides, there is a constant need for new herbicides with novel modes of action to combat weed resistance. wikipedia.orgnufarm.comcambridge.org Research into the lysine (B10760008) biosynthesis pathway, for example, has identified new enzyme targets for herbicide development. elifesciences.orgnih.gov A deeper understanding of the molecular interactions of "this compound" could lead to the development of more selective and effective herbicides or plant growth regulators. chemcess.com

Advancements in Automated Synthesis and High-Throughput Screening

The exploration of the chemical space around "this compound" can be dramatically accelerated by modern automation technologies.

Automated Synthesis Platforms: Automated chemical synthesizers are transforming chemical research by enabling the rapid, reproducible, and efficient production of a wide range of molecules. sigmaaldrich.comwikipedia.org These platforms can perform numerous reactions in parallel, allowing for the quick generation of a library of derivatives based on the core structure of "this compound". wikipedia.orgkit.edu This capability removes the bottleneck of manual synthesis, facilitating extensive structure-activity relationship (SAR) studies. researchgate.net

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for biological activity. routledge.commdpi.com By combining an automated synthesis platform with HTS, a vast number of derivatives of "this compound" can be synthesized and screened against various biological targets, such as enzymes or cell lines, in a highly efficient manner. nih.govnih.gov This integrated approach, sometimes performed on a nanomole scale, significantly shortens the discovery-to-development timeline for new bioactive molecules. mdpi.com

The workflow for accelerated discovery can be summarized as follows:

Challenges and Opportunities in Interdisciplinary Research Collaborations

Realizing the full potential of "this compound" requires overcoming several challenges, which in turn create opportunities for synergistic collaborations.

Challenges: A primary challenge for any novel or uncharacterized compound is elucidating its biological target and mechanism of action. nih.gov The high reactivity of certain functional groups can also present analytical difficulties. researchgate.net Furthermore, the journey from a bioactive "hit" to a viable product is complex, requiring expertise in medicinal chemistry, biology, pharmacology, and toxicology. icr.ac.uk

Opportunities for Collaboration: The complexity of modern chemical and biological research necessitates a multidisciplinary approach. icr.ac.uk The investigation of "this compound" presents a perfect opportunity for chemists, biologists, computational scientists, and pharmacologists to collaborate. utexas.eduuu.nl Chemists can focus on synthesizing derivatives, while biologists and pharmacologists can perform detailed functional and mechanistic studies. icr.ac.ukmonash.edu Computational biologists can use modeling and bioinformatics to analyze omics data and predict bioactivity, guiding the experimental work. nih.gov Such integrated, iterative research is not a linear process but a dynamic cycle where findings from one discipline inform and refine the efforts of others, ultimately accelerating discovery. icr.ac.ukacs.org

Q & A

Q. Key Findings :

- The cyano group improves metabolic stability compared to methyl or acetyl substituents.

- Chlorine at the 4-position enhances hydrophobic interactions in active sites .

How should researchers address contradictions in reported pharmacological data for this compound analogs?

Advanced Research Question

Discrepancies arise from:

Experimental Variability : Differences in assay conditions (e.g., cell lines, concentrations).

Compound Purity : Impurities >1% can skew results. Cross-validate using orthogonal methods (e.g., LC/MS and NMR) .

Biological Models : Use isogenic cell lines or standardized animal models to reduce variability.

Q. Resolution Strategy :

- Replicate studies with rigorously characterized compounds (≥98% purity).

- Meta-analysis of published data to identify consensus mechanisms .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

Ventilation : Use fume hoods during synthesis to avoid inhalation.

Storage : In airtight containers at 4°C, away from light .

Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Note : Safety data for analogous compounds (e.g., (4-chloro-2-methylphenoxy)acetic acid) suggest moderate toxicity; treat all derivatives with caution .

How can computational methods aid in designing novel this compound derivatives with enhanced activity?

Advanced Research Question

Molecular Docking : Predict binding modes with targets (e.g., enzymes or receptors).

QSAR Modeling : Relate substituent properties (e.g., logP, Hammett constants) to biological activity.

ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., bioavailability, CYP450 interactions) .

Case Study : Derivatives with bulky substituents showed improved COX-2 selectivity due to steric hindrance at the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.